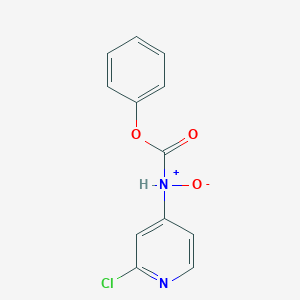
Benzenemethanol, 2-iodo-4,5-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Iodo-4,5-dimethoxyphenyl)methanol is an organic compound characterized by the presence of iodine and methoxy groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-4,5-dimethoxyphenyl)methanol typically involves the iodination of 4,5-dimethoxybenzyl alcohol. The process can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to ensure selective iodination at the desired position on the phenyl ring.
Industrial Production Methods: Industrial production of (2-Iodo-4,5-dimethoxyphenyl)methanol may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Iodo-4,5-dimethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiourea can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-iodo-4,5-dimethoxybenzaldehyde or 2-iodo-4,5-dimethoxybenzoic acid.
Reduction: Formation of 2-hydroxy-4,5-dimethoxyphenylmethanol.
Substitution: Formation of 2-azido-4,5-dimethoxyphenylmethanol or 2-thio-4,5-dimethoxyphenylmethanol.
Applications De Recherche Scientifique
(2-Iodo-4,5-dimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Iodo-4,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and methoxy groups can influence its binding affinity and activity. The compound may exert its effects through modulation of signaling pathways or inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
- 2-Iodo-4,5-dimethoxybenzaldehyde
- 2-Iodo-4,5-dimethoxybenzoic acid
- 2-Azido-4,5-dimethoxyphenylmethanol
Comparison: (2-Iodo-4,5-dimethoxyphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
110451-87-1 |
|---|---|
Formule moléculaire |
C9H11IO3 |
Poids moléculaire |
294.09 g/mol |
Nom IUPAC |
(2-iodo-4,5-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H11IO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4,11H,5H2,1-2H3 |
Clé InChI |
WHSKCCLPZHCCAT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)CO)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


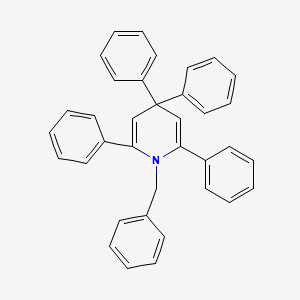
![2-[Bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitropropane](/img/structure/B14309608.png)
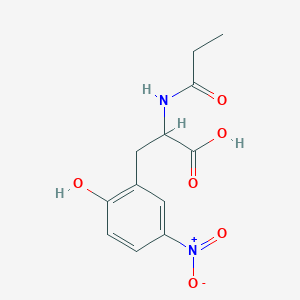
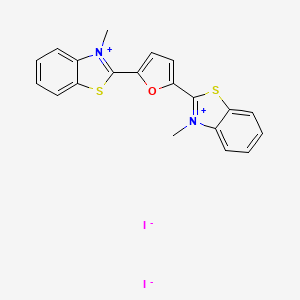
![1,1'-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine](/img/structure/B14309620.png)
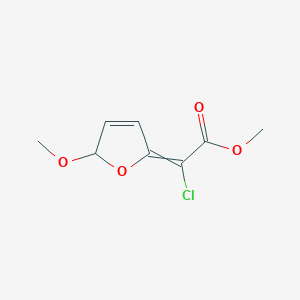

![N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride](/img/structure/B14309637.png)
![2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one](/img/structure/B14309649.png)
![2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol](/img/structure/B14309657.png)
![Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate](/img/structure/B14309659.png)
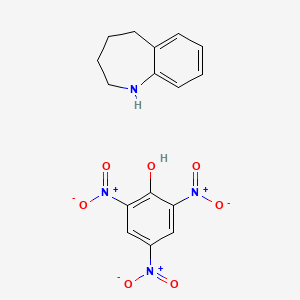
![N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B14309677.png)
